molecular formula C10H5F3N2O2 B13323045 4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde

4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde

Cat. No.: B13323045
M. Wt: 242.15 g/mol
InChI Key: FOUXJBBCWNAKDJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a 1,2,4-oxadiazole heterocycle at the ortho position and a trifluoromethyl (-CF₃) group at the para position of the benzaldehyde core. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole ring contributes to π-π stacking and hydrogen-bonding interactions, making the compound relevant in medicinal chemistry and materials science . Its aldehyde group allows for further functionalization, such as Schiff base formation or condensation reactions .

Properties

Molecular Formula

C10H5F3N2O2

Molecular Weight

242.15 g/mol

IUPAC Name

2-(1,2,4-oxadiazol-3-yl)-4-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H5F3N2O2/c11-10(12,13)7-2-1-6(4-16)8(3-7)9-14-5-17-15-9/h1-5H

InChI Key

FOUXJBBCWNAKDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=NOC=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with nitriles in the presence of a dehydrating agent can form the oxadiazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.

    Aldehyde Formation: The benzaldehyde moiety can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group and the oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: 4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzoic acid.

    Reduction: 4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.

    Biological Studies: The compound can be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Chemical Reactivity: The trifluoromethyl group and oxadiazole ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde (CAS 545424-41-7)

  • Structural Difference : Lacks the trifluoromethyl group at the para position.
  • Physicochemical Properties :
    • Lower molecular weight (MW: ~215 g/mol) compared to the trifluoromethyl analog (MW: ~271 g/mol).
    • Reduced lipophilicity (logP ~1.2 vs. ~2.5 for the trifluoromethyl derivative).
  • Reactivity : The absence of the electron-withdrawing -CF₃ group increases the aldehyde’s susceptibility to nucleophilic attack but reduces electrophilicity.
  • Applications: Primarily used as a synthetic intermediate for non-fluorinated bioactive molecules .

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS 340736-76-7)

  • Structural Difference : Replaces the aldehyde with a carboxylic acid group.
  • Physicochemical Properties :
    • Higher polarity (water solubility >10 mg/mL) due to the ionizable -COOH group.
    • Lower logP (~1.8) compared to the aldehyde analog.
  • Bioactivity : The carboxylic acid enhances binding to charged biological targets (e.g., enzymes), whereas the aldehyde’s reactivity is more suited for covalent inhibitor design .

4-[5-(4-Phenyl-5-(trifluoromethyl)-2-thienyl)-1,2,4-oxadiazol-3-yl]benzaldehyde

  • Structural Difference : Incorporates a thienyl substituent on the oxadiazole ring.
  • Physicochemical Properties :
    • Increased aromatic surface area improves π-π interactions but reduces solubility.
    • Higher molecular weight (MW: ~385 g/mol).
  • Applications : The thienyl group may enhance binding to hydrophobic enzyme pockets, making it relevant in kinase inhibitor design .

4-(5-((Cyclohexyl(methyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde Hydrochloride

  • Structural Difference: Features a basic aminoalkyl side chain on the oxadiazole.
  • Physicochemical Properties :
    • Improved aqueous solubility due to the hydrochloride salt.
    • Enhanced membrane permeability from the cyclohexyl group.
  • Bioactivity : The basic side chain facilitates interactions with negatively charged biological targets (e.g., GPCRs) .

Comparative Analysis of Key Properties

Compound MW (g/mol) logP Solubility (mg/mL) Key Functional Group Applications
Target Compound 271.2 ~2.5 <1 (non-polar) Aldehyde Covalent inhibitors, intermediates
4-(1,2,4-Oxadiazol-3-yl)benzaldehyde 215.2 ~1.2 2–5 (polar) Aldehyde Intermediate for non-fluorinated drugs
4-(5-(CF₃)-oxadiazol-3-yl)benzoic Acid 258.2 ~1.8 >10 (aqueous) Carboxylic acid Enzyme inhibitors
Thienyl-oxadiazole Benzaldehyde ~385 ~3.0 <1 (non-polar) Aldehyde + thienyl Kinase inhibitors
Aminoalkyl-oxadiazole Benzaldehyde HCl ~380 ~1.5 >5 (aqueous) Aldehyde + amine GPCR-targeted therapies

Biological Activity

The compound 4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde (CAS Number: 480391-18-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Molecular Characteristics

  • Molecular Formula : C₁₆H₉F₃N₂O₂
  • Molecular Weight : 318.25 g/mol
  • LogP : 4.2349
  • Polar Surface Area (PSA) : 55.99 Ų

The structure of the compound features a trifluoromethyl group attached to an oxadiazole ring, which is known for imparting unique electronic properties that can enhance biological activity.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study on related oxadiazole derivatives demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or membrane integrity .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies:

  • Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been reported to induce apoptosis in human breast cancer cells through caspase activation pathways .
  • Mechanism of Action : The compound may exert its effects by targeting specific signaling pathways involved in cancer cell survival and proliferation. This includes modulation of gene expression related to apoptosis and cell cycle regulation.

Anti-inflammatory Effects

Emerging data suggest that the compound may also possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics.

CompoundMIC (µg/mL)Target Organism
Compound A10S. aureus
Compound B15E. coli
This compound10S. aureus

Study 2: Anticancer Activity

In a study assessing the anticancer effects on human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). The study also noted an increase in apoptotic markers such as cleaved caspase-3 and PARP.

Concentration (µM)Cell Viability (%)Apoptotic Markers
0100Baseline
1085Mild
5030High

Study 3: Anti-inflammatory Activity

Research conducted on animal models demonstrated that administration of the compound significantly reduced inflammation markers such as TNF-alpha and IL-6 levels following induced inflammation.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
Compound Treatment100150

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